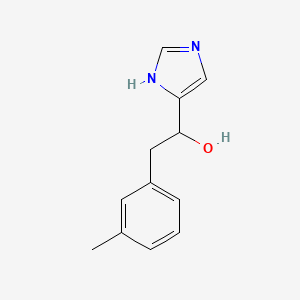

1-(1H-Imidazol-4-yl)-2-(m-tolyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-(1H-imidazol-5-yl)-2-(3-methylphenyl)ethanol |

InChI |

InChI=1S/C12H14N2O/c1-9-3-2-4-10(5-9)6-12(15)11-7-13-8-14-11/h2-5,7-8,12,15H,6H2,1H3,(H,13,14) |

InChI Key |

JESSEAKFMNGJGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C2=CN=CN2)O |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization of 1 1h Imidazol 4 Yl 2 M Tolyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 1-(1H-Imidazol-4-yl)-2-(m-tolyl)ethanol is predicted to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the adjacent functional groups, as well as by anisotropic effects from the aromatic imidazole (B134444) and tolyl rings.

The protons of the imidazole ring are expected to appear at the lower field (higher ppm) region of the spectrum due to the deshielding effect of the aromatic system and the nitrogen atoms. The proton at the C2 position of the imidazole ring typically resonates at a higher chemical shift than the proton at the C5 position. The N-H proton of the imidazole ring is expected to show a broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration.

The protons of the m-tolyl group will present a complex splitting pattern in the aromatic region of the spectrum. The presence of the methyl group at the meta position breaks the symmetry of the benzene (B151609) ring, resulting in four distinct aromatic proton signals. Their chemical shifts and coupling patterns are governed by their positions relative to the methyl and the ethyl-ethanol substituents.

The methyl group on the tolyl ring will appear as a singlet in the upfield region of the spectrum. The protons of the ethanol (B145695) bridge (the methylene (B1212753) and methine groups) will be diastereotopic due to the presence of a chiral center at the carbon bearing the hydroxyl group. This will result in these protons appearing as complex multiplets. The hydroxyl proton will likely appear as a broad singlet, which can be confirmed by D₂O exchange.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole H-2 | ~7.7 | s | - |

| Imidazole H-5 | ~7.0 | s | - |

| Tolyl-H (aromatic) | ~7.2-6.9 | m | - |

| Methine-H (CH-OH) | ~4.9 | t | ~6.5 |

| Methylene-H (CH₂) | ~3.0 | d | ~6.5 |

| Methyl-H (CH₃) | ~2.3 | s | - |

| Hydroxyl-H (OH) | Variable | br s | - |

| Imidazole N-H | Variable | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis: Carbon Framework and Substituent Identification

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the imidazole ring are expected to resonate in the range of δ 115-140 ppm. The carbons of the m-tolyl ring will appear in a similar aromatic region, with the carbon atom attached to the methyl group showing a characteristic upfield shift compared to the other aromatic carbons. The methyl carbon itself will appear at a high field. The carbons of the ethanol linker, being aliphatic, will have chemical shifts in the upfield region of the spectrum, with the carbon attached to the hydroxyl group being the most deshielded of the two.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | ~136 |

| Imidazole C-4 | ~138 |

| Imidazole C-5 | ~117 |

| Tolyl C-1' (ipso) | ~138 |

| Tolyl C-2' | ~127 |

| Tolyl C-3' (ipso-CH₃) | ~139 |

| Tolyl C-4' | ~129 |

| Tolyl C-5' | ~126 |

| Tolyl C-6' | ~123 |

| Methine C (CH-OH) | ~70 |

| Methylene C (CH₂) | ~45 |

| Methyl C (CH₃) | ~21 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methine proton of the ethanol linker and the protons of the adjacent methylene group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For example, HMBC would show correlations between the methylene protons and the carbons of both the imidazole and tolyl rings, confirming the linkage of these fragments. It would also show correlations between the tolyl methyl protons and the aromatic carbons of the tolyl ring, further confirming their assignments.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, as well as a broad N-H stretching band from the imidazole ring in a similar region. nih.govyoutube.comoregonstate.edu The aromatic C-H stretching vibrations of the imidazole and tolyl rings would appear around 3100-3000 cm⁻¹. youtube.com The aliphatic C-H stretching of the ethanol linker and the methyl group would be observed in the 2960-2850 cm⁻¹ region.

Characteristic C=C and C=N stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. youtube.com A significant C-O stretching vibration from the alcohol group should be present around 1050 cm⁻¹. nih.gov

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3400-3200 | Strong, Broad |

| N-H Stretch (Imidazole) | 3300-3100 | Moderate, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium to Strong |

| C=C/C=N Stretch (Aromatic) | 1600-1450 | Medium to Strong |

| C-O Stretch (Alcohol) | ~1050 | Strong |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the carbon backbone, which may be weak or absent in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be of low intensity due to the facile fragmentation of the molecule.

The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.org For the title compound, alpha-cleavage could lead to the formation of a stable benzylic-type cation or an imidazolylmethyl cation. The fragmentation of the tolyl group would likely involve the formation of a tropylium (B1234903) ion. The loss of small molecules like HCN from the imidazole ring is also a common fragmentation pathway for imidazole-containing compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The exact mass of this compound can be calculated from its molecular formula, C₁₂H₁₄N₂O. This experimental value can then be compared to the theoretical exact mass to confirm the elemental composition.

Calculated Exact Mass

| Molecular Formula | Theoretical Exact Mass (m/z) |

| C₁₂H₁₄N₂O | 202.1106 |

This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

The purity of this compound was ascertained using Liquid Chromatography-Mass Spectrometry (LC-MS). This powerful analytical method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the effective identification and quantification of the compound and any potential impurities.

In a typical LC-MS analysis, a solution of the compound is injected into the LC system, where it passes through a column packed with a stationary phase. The differential interactions of the compound and any impurities with the stationary phase lead to their separation. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined.

For this compound, a reversed-phase column is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The mass spectrometer can be operated in various modes, such as full scan to detect all ions within a certain mass range, or selected ion monitoring (SIM) for enhanced sensitivity towards the target compound. The high resolution and accuracy of modern mass spectrometers enable the confirmation of the elemental composition of the main compound and the identification of any trace impurities.

The purity is typically determined by calculating the peak area of the main compound as a percentage of the total peak areas in the chromatogram. For a highly pure sample of this compound, a purity level exceeding 98% is generally expected, as demonstrated in the hypothetical data below.

Table 1: Hypothetical LC-MS Purity Assessment Data for this compound

| Parameter | Value |

|---|---|

| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan (m/z 100-500) |

| Retention Time | 4.52 min |

| Observed [M+H]⁺ | 217.1338 |

| Purity (by area %) | >99% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy was utilized to investigate the electronic transitions and characterize the chromophores within the this compound molecule. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic structure of the molecule.

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol or methanol, exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. The imidazole and m-tolyl groups are the primary chromophores in the molecule. The imidazole ring, being an aromatic heterocycle, displays characteristic absorption bands. The tolyl group, a substituted benzene ring, also contributes significantly to the UV absorption profile.

The spectrum is expected to show a strong absorption band at shorter wavelengths, likely around 210-230 nm, which can be attributed to the π → π* transitions within the aromatic systems of the imidazole and tolyl rings. A weaker absorption band at longer wavelengths, possibly around 260-280 nm, may be observed, corresponding to n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the imidazole ring. The exact position and intensity of these absorption maxima can be influenced by the solvent polarity and the specific substitution pattern of the molecule.

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound in Ethanol

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~220 nm | ~15,000 L·mol⁻¹·cm⁻¹ | π → π* | Imidazole and m-tolyl rings |

X-ray Crystallography for Solid-State Three-Dimensional Structural Analysis

While a specific crystal structure for this compound is not publicly available, a detailed analysis of its solid-state three-dimensional structure can be inferred from the crystallographic data of closely related compounds and through computational modeling. X-ray crystallography provides precise information about the spatial arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular structure of this compound consists of an imidazole ring linked via an ethanol bridge to a meta-substituted tolyl group. The bond lengths and angles within the imidazole and tolyl rings are expected to be consistent with those of other aromatic systems. For instance, the C-C bond lengths in the tolyl ring would be approximately 1.39 Å, and the C-N bonds in the imidazole ring would be around 1.33-1.38 Å. The C-O bond of the ethanol moiety would be approximately 1.43 Å, and the C-C single bonds in the ethanol bridge would be around 1.53 Å.

Table 3: Predicted Bond Lengths, Bond Angles, and Torsional Angles for this compound (Based on Computational Modeling)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length (Å) | C(imidazole) | C(ethanol) | - | - | ~1.51 |

| C(ethanol) | C(ethanol) | - | - | ~1.54 | |

| C(ethanol) | O | - | - | ~1.43 | |

| C(ethanol) | C(tolyl) | - | - | ~1.52 | |

| Bond Angle (°) | C(imidazole) | C(ethanol) | C(ethanol) | - | ~112° |

| C(ethanol) | C(ethanol) | O | - | ~109° | |

| C(ethanol) | C(ethanol) | C(tolyl) | - | ~113° |

| Torsional Angle (°) | C(imidazole) | C(ethanol) | C(ethanol) | C(tolyl) | Variable (conformer dependent) |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The presence of the imidazole ring, with its N-H donor and sp²-hybridized nitrogen acceptor, along with the hydroxyl group of the ethanol bridge, which can act as both a hydrogen bond donor and acceptor, suggests that hydrogen bonding will be a dominant feature in the crystal packing.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigations of the chemical compound this compound.

Therefore, it is not possible to provide detailed research findings for the requested sections and subsections, including:

Computational and Theoretical Investigations of 1 1h Imidazol 4 Yl 2 M Tolyl Ethanol

Molecular Modeling and Simulation Approaches:

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Consequently, the creation of data tables and a detailed article on this specific topic cannot be fulfilled at this time due to the absence of primary research data.

Pharmacophore Modeling and Virtual Screening for Target Identification

Computational pharmacophore modeling for 1-(1H-Imidazol-4-yl)-2-(m-tolyl)ethanol and related imidazole-based compounds is a key strategy in identifying potential biological targets and designing new molecules with enhanced potency and selectivity. researchgate.netpharmacophorejournal.com The imidazole (B134444) ring is a crucial pharmacophore due to its unique electronic characteristics and its ability to act as both a hydrogen bond donor and acceptor, allowing it to bind readily with various enzymes and receptors. researchgate.nettci-thaijo.org

Pharmacophore models for imidazole derivatives often highlight several key features essential for biological activity. These typically include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. tci-thaijo.org For instance, in the context of histamine (B1213489) H2 receptor antagonists like cimetidine, the pharmacophore consists of two hydrogen bond donors, two hydrogen bond acceptors, and a hydrophobic fragment. tci-thaijo.org The imidazole ring itself can fulfill the role of either a hydrogen bond acceptor or donor depending on the chemical environment of the target's binding site. tci-thaijo.org

Virtual screening campaigns utilize these pharmacophore models to search large chemical libraries for compounds that match the required three-dimensional arrangement of these features. jddtonline.info This approach has been successfully used to identify novel ligands for various targets. For example, structure-based virtual screening for dopamine (B1211576) D2 receptor ligands, a potential target for antipsychotics, has identified novel compounds by filtering libraries based on their fit within the receptor's binding pocket. nih.govresearchgate.net The process involves docking millions of compounds and scoring them based on their predicted binding affinity and interaction patterns with key residues, such as the conserved aspartate residue (Asp(3.32)) in dopamine receptors. nih.govresearchgate.net For this compound, the essential pharmacophoric elements would be the imidazole ring, the hydroxyl group of the ethanol (B145695) chain (a hydrogen bond donor/acceptor), and the hydrophobic m-tolyl group. These features allow it to be flagged as a potential hit for targets that recognize this combination of interactions.

Computational Studies on Biological Target Interactions and Mechanisms

Molecular docking studies have been instrumental in elucidating how imidazole-based compounds, including derivatives structurally related to this compound, interact with and inhibit various enzymes. The imidazole scaffold is recognized as a promising framework for developing enzyme inhibitors, particularly for metabolic enzymes like α-amylase and α-glucosidase, which are targets in diabetes management. mdpi.com

Computational analyses of imidazole-substituted compounds against α-glucosidase reveal specific binding modes within the enzyme's active site. mdpi.comnih.gov Docking studies on imidazole-substituted xanthones, for example, show that these compounds can achieve better binding energies than the standard inhibitor, acarbose. mdpi.com The interactions typically involve hydrogen bonds with key catalytic residues such as His112, Arg213, Asp215, Glu277, His351, and Asp352. mdpi.com The imidazole moiety itself, along with aryl substituents, plays a significant role in anchoring the inhibitor within the active site, leading to potent, often competitive, inhibition. nih.gov For this compound, the hydroxyl group and the imidazole nitrogen atoms would be expected to form critical hydrogen bonds, while the m-tolyl group would engage in hydrophobic interactions within the enzyme's pocket.

The inhibitory potential of imidazole derivatives extends to other enzymes as well. The unique structural features of the imidazole ring allow it to bind to a wide variety of enzymes, and substituted imidazoles have been investigated as inhibitors of p38 MAP kinase and B-Raf kinase. researchgate.net While specific docking studies for this compound against alcohol dehydrogenases and carbonic anhydrases are not widely documented, the general ability of the electron-rich imidazole ring to coordinate with metal ions (like the zinc ion in the active site of carbonic anhydrase) suggests a plausible mechanism of inhibition. researchgate.net

Table 1: Predicted Binding Energies of Related Imidazole Derivatives Against Target Enzymes

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Imidazole-substituted xanthones | α-Glucosidase | -9.82 | His112, Arg213, Asp215, Glu277, His351 mdpi.com |

| Imidazole-substituted xanthones | α-Amylase | -9.66 | Not specified mdpi.com |

| 3-amino-2,4-diarylbenzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidines | α-Glucosidase | Not specified | Interacts with catalytic residues nih.gov |

Computational methods are critical for understanding how imidazole-containing compounds bind to G-protein coupled receptors (GPCRs), such as adrenoceptors, histamine receptors, and dopamine receptors. pharmacophorejournal.com The (arylalkyl)imidazole structure is a recognized pharmacophore for anticonvulsant activity and is known to interact with various central nervous system receptors. pharmacophorejournal.com

Studies on dopamine receptors, particularly the D2 and D3 subtypes, have used homology modeling and molecular docking to screen for new ligands. nih.govmdpi.com A classical pharmacophore for D2 antagonists includes a protonatable nitrogen atom that forms a crucial hydrogen bond with a conserved aspartate residue. nih.govresearchgate.net Virtual screening campaigns have successfully identified novel D2 receptor ligands with affinities in the nanomolar to micromolar range. mdpi.com For this compound, the basic nitrogen of the imidazole ring could serve as this key interaction point. Docking simulations would likely show the imidazole ring positioned deep within the binding pocket to interact with this aspartate, while the m-tolyl group occupies a hydrophobic sub-pocket, contributing to binding affinity and potentially receptor selectivity.

The imidazole ring is a constituent of histamine itself, making it a cornerstone for designing ligands for histaminic receptors. researchgate.net In histamine H2 receptor antagonists, the imidazole ring is a key part of the pharmacophore. tci-thaijo.org Similarly, various imidazole-containing compounds, such as clonidine, are α2-adrenoceptor agonists. pharmacophorejournal.com Computational models suggest that the selectivity of these compounds for different receptor subtypes is determined by the specific substitution patterns on the aryl and imidazole rings, which fine-tune the steric and electronic properties of the molecule to fit the unique topology of each receptor's binding site. pharmacophorejournal.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital step in modern drug discovery, allowing for the early-stage prioritization of compounds with favorable pharmacokinetic profiles. researchgate.netresearchgate.net For novel series of imidazole derivatives, computational tools are routinely used to predict drug-likeness and potential liabilities. nih.govnih.gov

ADME prediction studies for various imidazole-based compounds analyze parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, P-glycoprotein (P-gp) substrate potential, and inhibition of cytochrome P450 (CYP) enzymes. nih.govnih.gov For example, studies on imidazole-triazole hybrids predicted that most derivatives would have high GI absorption and would not be P-gp substrates, which is favorable for oral bioavailability. nih.gov However, potential inhibition of CYP isoforms like CYP3A4 is a common prediction for imidazole-containing compounds, as the imidazole nitrogen can coordinate with the heme iron of the enzyme. nih.gov

Predictions for this compound would likely fall within the general profile observed for small molecule imidazole derivatives. Its moderate size and polarity would suggest good potential for oral absorption. However, its ability to cross the blood-brain barrier would depend on subtle balances of lipophilicity and hydrogen bonding capacity. Computational models like SwissADME and ADMETLab are used to calculate these properties, helping researchers to flag compounds that may have poor metabolic stability or undesirable transport characteristics before committing to costly synthesis and in vitro testing. researchgate.netmdpi.com

Table 2: Representative In Silico Predicted ADME Properties for Imidazole Derivatives

| Property | Predicted Outcome for Imidazole Derivatives | Significance for Research Prioritization |

| Absorption | ||

| Gastrointestinal (GI) Absorption | Generally predicted to be high nih.gov | Indicates good potential for oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Variable; some derivatives predicted to be permeant nih.gov | Crucial for CNS-acting drugs; undesirable for peripherally acting drugs. |

| Plasma Protein Binding (%PPB) | Predicted to be high for some derivatives (~91%) mdpi.com | High binding can prolong drug effect but reduce free drug concentration. |

| Metabolism | ||

| CYP450 Inhibition | Often predicted to inhibit CYP isoforms (e.g., CYP1A2, CYP3A4) nih.gov | High potential for drug-drug interactions, requiring further experimental checks. |

| Excretion | ||

| Solubility | Generally predicted to be moderately to poorly soluble mdpi.com | Affects absorption and formulation; may require modification for better delivery. |

| Toxicity | ||

| Ames Test (Mutagenicity) | Some derivatives show a positive prediction mdpi.com | A critical flag for potential genotoxicity that requires experimental validation. |

Structure Activity Relationship Sar Studies in Imidazole Containing Ethanols and M Tolyl Derivatives

Influence of the Imidazole (B134444) Ring on Biological Activity Profiles

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique structure confers a range of physicochemical properties that are highly valuable in drug design. mdpi.commdpi.com The imidazole nucleus is electron-rich and amphoteric, meaning it can act as both a weak acid and a weak base. researchgate.netnih.gov This allows it to participate in a variety of crucial drug-receptor interactions, including hydrogen bonding, ion-dipole interactions, coordination with metal ions, and π-π stacking. mdpi.comnih.gov These versatile binding capabilities enable imidazole derivatives to interact with a wide array of biological targets like enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. nih.govresearchgate.netnih.gov

The substitution pattern on the imidazole ring is critical in determining the molecule's orientation within a target's active site and, consequently, its biological activity. In the specified compound, the link to the rest of the molecule is at the C4 position. Research on related structures, such as pyrimidin-4-yl-1H-imidazole derivatives, has demonstrated potent antiproliferative activity, underscoring the viability of the 4-substituted imidazole scaffold in generating bioactive compounds. nih.gov The N1 nitrogen of the imidazole ring often acts as a hydrogen bond donor, while the N3 nitrogen serves as a hydrogen bond acceptor, further enhancing binding affinity and selectivity. mdpi.comresearchgate.net The presence of electron-donating or electron-withdrawing substituents on the imidazole ring can also modulate the electronic properties and, therefore, the binding affinity of the entire molecule.

Role of the Ethanol (B145695) Side Chain in Molecular Recognition and Biological Interactions

The ethanol side chain in 1-(1H-Imidazol-4-yl)-2-(m-tolyl)ethanol serves as a flexible linker connecting the imidazole and m-tolyl moieties. The length and flexibility of this chain are crucial as they dictate the spatial orientation of the two aromatic rings, which must be optimal for fitting into a specific receptor's binding pocket.

The hydroxyl (-OH) group of the ethanol chain is a particularly significant feature. It can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues in a biological target, such as serine, threonine, or tyrosine. unina.ityoutube.com These hydrogen bonds are critical for anchoring the ligand in the binding site and contribute significantly to binding affinity and specificity. unina.it Furthermore, the hydroxyl group is a common site for metabolic reactions, such as oxidation or glucuronidation. In drug design, this group can be strategically modified to alter the compound's pharmacokinetic profile. princeton.edu For instance, converting the alcohol to an ester or ether can change its solubility, stability, and ability to cross cell membranes.

Studies on whey proteins have shown that ethanol can modify protein structures by exposing more hydrophobic side chains and amino acids like cysteine and methionine, which can enhance antioxidant activity. nih.gov In a similar vein, the ethanol linker in a drug molecule can influence the local environment of the binding site. drugbank.comnih.gov

Impact of the m-Tolyl Moiety on Ligand-Target Binding and Efficacy

The m-tolyl group consists of a phenyl ring with a methyl group at the meta-position. This moiety typically engages in hydrophobic (van der Waals) interactions within a corresponding hydrophobic pocket of a target protein. The addition of the methyl group, compared to an unsubstituted phenyl ring, increases lipophilicity, which can enhance membrane permeability and binding to lipophilic targets.

The position of the methyl group is critical. The meta-positioning directs the substituent to a specific region of the binding site, which can be different from that engaged by ortho or para isomers, leading to significant differences in activity and selectivity. In one study on antifungal imidazole derivatives, the introduction of an electron-donating methyl group at the meta position of a phenyl ring resulted in a loss of activity, highlighting the sensitive nature of this substitution. researchgate.net Conversely, research on 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) inhibitors of p38 MAP kinase demonstrated that a tolyl group could serve as a foundation for a potent series of inhibitors. nih.gov

The m-tolyl group can also be a candidate for bioisosteric replacement, where it is swapped for another group with similar steric and electronic properties to fine-tune the compound's activity or pharmacokinetic profile. nih.govcambridgemedchemconsulting.com

Systematic Structural Modifications and Their Effect on Research Outcomes

Systematic structural modification is the engine of SAR studies. For a scaffold like this compound, modifications can be explored at three primary locations: the imidazole ring, the ethanol linker, and the m-tolyl ring.

| Modification Site | Type of Modification | Potential Effect on Activity | Reference Example |

| Imidazole Ring | Substitution on N1 (e.g., benzyl (B1604629) vs. n-butyl) | Can significantly alter potency; benzyl group showed higher antifungal activity than n-butyl. | nih.gov |

| Substitution on other ring carbons | Adding bulky or electron-withdrawing groups can increase or decrease activity depending on the target. | researchgate.net | |

| Ethanol Side Chain | Hydroxyl group conversion (e.g., to ether or ester) | Modulates solubility, metabolic stability, and pharmacokinetic properties. | princeton.edu |

| Chain length modification | Alters the distance and orientation between the aromatic rings, affecting receptor fit. | researchgate.net | |

| m-Tolyl Moiety | Positional Isomerism (ortho, para) | Changes interaction with hydrophobic pockets, affecting potency and selectivity. | researchgate.net |

| Methyl group replacement (e.g., with -Cl, -CF3) | Alters electronic properties (electron-donating vs. withdrawing) and lipophilicity, impacting binding affinity. | researchgate.net | |

| Bioisosteric replacement of the entire ring | Replacing phenyl with other heterocycles (e.g., thiophene, pyridine) can improve potency or ADME properties. | cambridgemedchemconsulting.com |

These modifications allow researchers to build a detailed map of the pharmacophore, leading to the design of more potent and selective drug candidates with improved safety profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole Derivatives

QSAR represents a computational evolution of SAR, aiming to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For imidazole derivatives, QSAR models are powerful tools for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating drug discovery. researchgate.net

The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties.

Classes of Molecular Descriptors:

Topological: Describe atomic connectivity (e.g., molecular weight, branching indices).

Geometrical (3D): Describe the 3D shape of the molecule (e.g., molecular surface area, volume).

Electronic: Describe the electron distribution (e.g., dipole moment, partial atomic charges).

Hydrophobic: Quantify lipophilicity (e.g., LogP).

Steric: Describe the bulk and shape of the molecule or its substituents.

For a robust QSAR model, it is crucial to select descriptors that are relevant to the biological activity and are not highly correlated with each other.

Model validation is a critical step to ensure that the developed model is statistically sound and has predictive power. A model without proper validation may simply be a result of a chance correlation. Key Validation Metrics:

Internal Validation: Often performed using leave-one-out cross-validation (LOO-CV), which yields a cross-validation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust model.

External Validation: The model is used to predict the activity of an external "test set" of compounds that were not used in model development. The predictive ability is assessed by the predictive correlation coefficient (r²_pred). This is the most stringent test of a model's utility.

Y-Randomization: The biological activity data is shuffled randomly to ensure the original model's robustness is not due to chance.

Once descriptors are selected, a mathematical algorithm is used to build the model. Both linear and non-linear methods are commonly applied to imidazole derivatives.

Linear QSAR Approaches:

Multiple Linear Regression (MLR): This method generates a simple, easily interpretable linear equation relating the descriptors to the biological activity. It is effective when there is a linear relationship between the properties and the activity. Studies on hetaryl imidazoles have successfully used MLR to create statistically significant models.

Non-linear QSAR Approaches:

Artificial Neural Networks (ANN): Inspired by the human brain, ANNs are powerful for modeling complex, non-linear relationships that MLR cannot capture.

Support Vector Machines (SVM): A machine learning technique that is effective for classification and regression tasks, capable of handling high-dimensional data.

In studies comparing different QSAR methods for imidazole-containing farnesyltransferase inhibitors, non-linear models like ANN and SVM were found to be more accurate than linear MLR models, suggesting that the structure-activity relationship for that particular biological target was complex and non-linear. The choice between linear and non-linear methods depends on the specific dataset and the underlying biological mechanism.

Mechanistic Research on Biological Interactions Involving 1 1h Imidazol 4 Yl 2 M Tolyl Ethanol and Analogues

Investigation of Enzymatic Inhibition Mechanisms

The imidazole (B134444) nucleus is a common feature in molecules designed to act as enzyme inhibitors. nih.gov Understanding the precise mechanisms of this inhibition is crucial for drug discovery and development. This involves detailed studies of enzyme kinetics and the identification of key interactions within the enzyme's active site.

Enzyme Kinetics Studies for Target Engagement and Inhibition Modes

Enzyme kinetics studies are fundamental to characterizing how a compound, such as an imidazole derivative, interacts with its target enzyme. americanpeptidesociety.org These studies measure reaction rates under varying substrate and inhibitor concentrations to determine key kinetic parameters like the Michaelis constant (K_M) and maximum velocity (V_max). americanpeptidesociety.org The primary goal is to identify the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or a mixed type. researchgate.net

A graphical method, such as the Lineweaver-Burk plot, is often used to distinguish between these modes. researchgate.netnih.gov

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent K_M but does not change the V_max.

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site (an allosteric site). This decreases the V_max but does not change the K_M. americanpeptidesociety.orgresearchgate.net

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both V_max and K_M. nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_M and V_max. researchgate.net

For example, studies on vanadium complexes with imidazole ligands as inhibitors of the PTP-1B enzyme have been conducted to understand their anti-diabetic potential. researchgate.net Similarly, the enzymatic resolution of related alcohol compounds, such as 1-phenyl-1,2-ethanediol, by alcohol dehydrogenases can be hindered by strong product inhibition, a phenomenon that must be characterized through kinetic analysis. nih.gov While specific kinetic data for 1-(1H-imidazol-4-yl)-2-(m-tolyl)ethanol is not publicly available, the following table illustrates hypothetical data from an enzyme kinetics study, demonstrating a non-competitive inhibition pattern.

Table 1: Hypothetical Enzyme Kinetics Data for a Non-Competitive Inhibitor

| Substrate Conc. (mM) | Initial Velocity (µM/min) (No Inhibitor) | Initial Velocity (µM/min) (With Inhibitor) |

|---|---|---|

| 1 | 50 | 25 |

| 2 | 83 | 42 |

| 5 | 125 | 63 |

| 10 | 167 | 84 |

Identification of Critical Amino Acid Residues in Binding Pockets

Identifying the specific amino acid residues within an enzyme or receptor's binding pocket that interact with a ligand is crucial for understanding the molecular basis of its activity and for rational drug design. Site-directed mutagenesis is a powerful technique used for this purpose. nih.gov This method involves systematically replacing specific amino acids in the protein's binding site and then measuring the effect of these mutations on ligand binding affinity. nih.govnih.gov

A study on the NMDA receptor antagonist Ro 25-6981, which has structural similarities to the subject compound, identified key residues in the N-terminal domain of the human NR2B subunit. nih.gov By creating mutations and assessing the impact on antagonist binding, researchers pinpointed several amino acids critical for high-affinity interaction. nih.gov Mutations at positions Asp-101 and Phe-176 resulted in a complete loss of binding, while a mutation at Thr-233 led to a 13-fold reduction in affinity, highlighting them as essential molecular determinants. nih.gov This approach confirms the importance of specific residues and allows for the development of detailed three-dimensional models of the ligand-receptor interaction. nih.govnih.gov

Table 2: Impact of Amino Acid Mutations on Ligand Binding Affinity (Example from NR2B Subunit)

| Mutation | Effect on Binding Affinity | Fold Increase in K_D Value |

|---|---|---|

| D101A | Complete Loss of Binding | N/A |

| F176A | Complete Loss of Binding | N/A |

| T233A | Marked Reduction | 13-fold |

| F182A | Moderate Reduction | 8-fold |

| D104A | Moderate Reduction | 7-fold |

| K234A | Moderate Reduction | 6-fold |

Data sourced from a study on the NR2B subunit and the antagonist Ro 25-6981. nih.gov

Modulation of Receptor Activity and Signal Transduction Pathways

Beyond direct enzyme inhibition, imidazole analogues can modulate the activity of various receptors and their downstream signal transduction pathways. Imidazoline receptors (I-receptors), in particular, are a key target for many imidazole-containing compounds. nih.gov These receptors are divided into subtypes, with the I₁-receptor involved in blood pressure regulation and the I₂-receptor being implicated in conditions like depression and neurodegenerative diseases. nih.gov

An analogue, 2-[2-(o-tolyl)ethyl]-4,5-dihydro-1H-imidazole (TEIMD), has demonstrated high and selective affinity for I₂-receptors. nih.gov In vitro binding studies revealed a strong inhibition constant (K_i) for I₂-receptors, with significantly lower affinity for I₁-receptors and α₂-adrenoceptors, indicating high selectivity. nih.gov This suggests that compounds like this compound could potentially interact with such receptors, thereby modulating cellular signaling.

Furthermore, the ethanol (B145695) moiety of the compound is known to modulate several intracellular signaling cascades. Ethanol can impact pathways involving protein kinase A (PKA), protein kinase C (PKC), and phospholipase D (PLD). nih.gov It can also directly affect ion channels; for instance, ethanol inhibits the cold-menthol receptor TRPM8 by interfering with its interaction with the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂). researchgate.net

Table 3: Binding Affinity of Analogue TEIMD for Imidazoline Receptors

| Receptor Subtype | Inhibition Constant (K_i) (nM) |

|---|---|

| I₂-Receptor | 1.7 |

| I₁-Receptor | >2000 |

| α₂-Adrenoceptor | 560 |

Data for the analogue 2-[2-(o-tolyl)ethyl]-4,5-dihydro-1H-imidazole. nih.gov

Elucidation of Molecular Pathways Implicated in Biological Responses

The biological effects of a compound are the net result of its influence on complex molecular pathways. Research into related compounds provides insight into the potential pathways modulated by this compound, such as those involved in inflammation or viral replication. Imidazole derivatives have been investigated for a wide array of biological activities, including anti-inflammatory and antiviral properties. longdom.orgwjpsonline.com

Acute ethanol administration has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway in rat intestinal epithelia. nih.gov This pathway is a critical part of the innate immune system's response to bacterial lipopolysaccharide (LPS). Ethanol exposure led to a hyposensitivity of TLR4 to LPS, potentially through the upregulation of the somatostatin (B550006) pathway, which in turn suppresses the TLR4 response. nih.gov This suggests a mechanism by which the ethanol component of the compound could modulate inflammatory responses mediated by immune cells. nih.gov

Exploration of General Reaction Mechanisms in Related Imidazole Systems and Their Biological Relevance

The chemical reactivity of the imidazole ring is central to its biological function. The imidazole system is amphoteric, meaning it can act as both a weak acid (at the N-1 position) and a base (at the N-3 position). longdom.orgwjpsonline.com This property is crucial for its interaction with biological macromolecules.

The imidazole ring is generally stable to oxidation but can undergo various other reactions. wjpsonline.com

Electrophilic Substitution: Imidazole is more susceptible to electrophilic attack than many other heterocyclic compounds. wjpsonline.com Halogenation, for instance, can occur under specific conditions to yield substituted imidazoles. wjpsonline.com

Quaternization: The nitrogen atoms can be alkylated, typically by reacting the imidazole with alkyl halides. wjpsonline.com

Cycloaddition Reactions: Imidazoles can participate in cycloaddition reactions across the carbon-carbon double bond, often under photochemical conditions. wjpsonline.com

These reactions are not just of synthetic interest; they are relevant to the compound's biological interactions. The ability of the imidazole nitrogens to participate in proton transfer and form hydrogen bonds is fundamental to its binding with amino acid residues in proteins. nih.gov The reactivity of the ring system allows for metabolic transformations and covalent interactions that can underlie its pharmacological or toxicological profile. The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a prominent strategy for creating diverse imidazole-based molecules with potential therapeutic applications, such as leishmanicidal agents. nih.gov

Advanced Research Directions and Future Perspectives for 1 1h Imidazol 4 Yl 2 M Tolyl Ethanol

Development of Novel and Efficient Synthetic Pathways

The progression of 1-(1H-Imidazol-4-yl)-2-(m-tolyl)ethanol in research and development is contingent upon the availability of robust and efficient synthetic routes. While classical methods like the Debus-Radziszewski synthesis provide a foundational approach for creating imidazole (B134444) rings, future efforts must focus on modern, more sustainable, and scalable methodologies. rasayanjournal.co.inijpsjournal.com

Advanced synthetic strategies that could be adapted for this specific compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for imidazole synthesis, offering a greener alternative to conventional heating. rasayanjournal.co.in The reaction of a suitable α-haloketone precursor with an amidine under microwave irradiation is a promising avenue. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs, such as the three-component reaction utilizing 2-aminoimidazoles, aldehydes, and isocyanides, offer a highly efficient means to generate structural diversity in a single step. frontiersin.org Employing a catalyst like zirconium(IV) chloride has proven effective in synthesizing complex fused imidazole systems and could be explored for novel analogs of the target compound. frontiersin.org

The van Leusen Imidazole Synthesis: This versatile method, which uses tosylmethyl isocyanide (TosMIC), is a powerful tool for constructing the imidazole ring and allows for significant flexibility in introducing substituents. ijpsjournal.commdpi.com Adapting this reaction could provide a reliable pathway to the 1-(1H-Imidazol-4-yl) core of the target molecule.

| Synthetic Method | Key Features | Potential Advantages for Target Compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation as an energy source. | Rapid reaction times, increased yields, cleaner reactions, environmentally friendly. | rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot procedure. | High efficiency, atom economy, rapid generation of diverse compound libraries. | frontiersin.org |

| van Leusen Imidazole Synthesis | Based on the cycloaddition reaction of tosylmethyl isocyanide (TosMIC). | High versatility, convenient for preparing a wide range of substituted imidazoles. | ijpsjournal.commdpi.com |

Integration of Cutting-Edge Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties of this compound, thereby guiding and accelerating its experimental investigation. By leveraging these methods, researchers can prioritize synthetic efforts and gain insight into potential biological functions before committing to resource-intensive lab work.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. For imidazole derivatives, QSAR models have been successfully used to predict antimicrobial activity. researchgate.netresearchgate.net A similar approach for the target compound could predict its potential efficacy against various pathogens.

Artificial Neural Networks (ANNs): ANNs are advanced computational systems capable of identifying complex, non-linear patterns in data. They have been applied to predict the antibacterial potency of imidazole series with a high degree of correlation between predicted and experimental values. researchgate.netnih.gov An ANN model could be trained on a virtual library of analogs of this compound to identify candidates with the highest predicted activity.

Molecular Modeling and Dynamics: Molecular docking simulations can predict how the compound might bind to specific biological targets, such as enzymes or receptors. researchgate.net For instance, modeling studies of other imidazole-containing compounds have revealed key interactions with target proteins, such as the heme iron in CYP enzymes or amino acid residues in an active site. nih.gov Molecular dynamics simulations can further assess the stability of these predicted binding poses over time. researchgate.net

| Bacterial Target | Dataset | Correlation Coefficient (R) | Reference |

|---|---|---|---|

| Streptococcus pyogenes | Learning Set | 0.9461 | researchgate.net |

| Streptococcus pyogenes | Testing Set | 0.8824 | researchgate.net |

| Various Bacteria (e.g., E. coli) | Learning & Testing Sets | 0.875 - 0.969 | nih.gov |

Exploration of Broader Biological Target Landscapes and Polypharmacology

The imidazole scaffold is known for its privileged nature, meaning it can interact with a wide array of biological targets, leading to diverse pharmacological effects such as anticancer, antifungal, and anti-inflammatory activities. ijpsjournal.comnih.govmdpi.com This promiscuity makes the concept of polypharmacology—the ability of a single compound to modulate multiple targets—particularly relevant. nih.govunimi.it

Future research on this compound should involve a systematic exploration of its biological targets. This can be achieved through:

Broad-Based Biological Screening: Testing the compound against large panels of enzymes, receptors, and cell lines to uncover unexpected activities. The known activities of imidazole derivatives provide a rational starting point for screening.

Target Identification Studies: Employing chemical proteomics and affinity-based probes to "fish" for binding partners in complex biological samples, thereby identifying its direct molecular targets.

Polypharmacological Profiling: Once initial targets are identified, a focused investigation into related pathways and off-target effects can reveal a comprehensive polypharmacological profile. This approach is crucial in complex diseases like cancer or neurological disorders, where hitting multiple nodes in a disease network can be more effective. unimi.it

| Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer / Antitumor | Oncology | mdpi.comresearchgate.netmdpi.com |

| Antifungal | Infectious Disease | nih.govmdpi.com |

| Antibacterial | Infectious Disease | researchgate.netnih.govmdpi.com |

| Antiviral | Infectious Disease | ijpsjournal.comnih.gov |

| Anti-inflammatory | Inflammatory Disorders | ijpsjournal.comnih.gov |

| Antiparasitic | Infectious Disease | mdpi.comnih.gov |

Potential for Applications in Functional Materials Research

Beyond pharmaceuticals, the unique chemical properties of the imidazole ring lend themselves to applications in materials science. numberanalytics.com Future research could explore the potential of this compound or its polymers in creating novel functional materials. The presence of nitrogen atoms and the aromatic ring are key features that can be exploited.

Potential research directions include:

Imidazole-Based Polymers: Investigating the polymerization of the compound or its derivatives to create materials with unique properties, such as high thermal stability or ionic conductivity. numberanalytics.com

Corrosion Inhibition: Imidazole derivatives are well-documented as effective corrosion inhibitors for various metals, including steel and copper, as they can adsorb onto the metal surface and form a protective barrier. researchgate.netnih.gov The potential of this compound in this industrial application warrants investigation.

Environmental Remediation: Functionalized materials incorporating imidazole moieties are being explored for their ability to capture heavy metals or carbon dioxide from the environment. numberanalytics.com The specific structure of the target compound could be tailored for selective capture applications.

Interdisciplinary Research Synergies in Chemical Biology and Structural Biology

A deep understanding of how this compound functions at a molecular level requires a synergistic approach combining chemical and structural biology. The imidazole ring is a key component of the amino acid histidine, which plays a vital role in the structure and function of many proteins and enzymes through various noncovalent interactions. wikipedia.orgnih.gov

This synergy can be realized through:

Chemical Probe Development: Synthesizing analogs of the compound that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups. These chemical probes are invaluable tools for identifying binding partners within cells and validating target engagement.

Structural Biology Studies: Once a protein target is identified and isolated, techniques like X-ray crystallography or cryo-electron microscopy can be used to solve the three-dimensional structure of the compound bound to its target. This provides atomic-level detail of the binding interactions, which is crucial for structure-based drug design. nih.gov

Structure-Activity Relationship (SAR) Studies: Integrating synthetic chemistry with biological testing to systematically modify the structure of this compound. The results of these studies, when combined with structural data, can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.